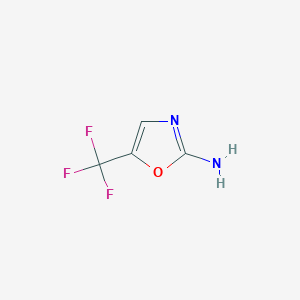

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSMDDBAOJWGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620252 | |

| Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714972-00-6 | |

| Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Context and Significance of the 1,3 Oxazole Scaffold with Trifluoromethyl Substitution

Role of Oxazole (B20620) Derivatives in Medicinal Chemistry and Materials Science Research

The 1,3-oxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules. tandfonline.com The structural and chemical diversity of oxazole-based molecules allows them to engage with various enzymes and receptors in biological systems through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π–π stacking. rsc.orgresearchgate.net Consequently, oxazole derivatives have been developed as potent therapeutic agents across numerous disease areas. tandfonline.comnih.gov Clinically utilized drugs containing the oxazole moiety include the antibiotic Linezolid, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, and the platelet aggregation inhibitor Ditazole. rsc.org The broad spectrum of biological activities associated with this scaffold includes antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

Beyond pharmaceuticals, oxazole derivatives possess valuable photophysical and photochemical properties that make them useful in materials science. researchgate.net These characteristics have led to their application in the development of semiconductor devices and as components in non-linear optical materials. researchgate.net

Strategic Importance of Trifluoromethyl Groups in Pharmacophore Design

The incorporation of fluorine and fluorinated groups into organic compounds is a critical strategy in modern drug design. nih.gov The trifluoromethyl (CF₃) group, in particular, is frequently introduced into potential drug candidates to modulate their physicochemical and biological properties. rsc.orgmdpi.com The strategic addition of a CF₃ group can profoundly enhance a molecule's drug-like characteristics for several reasons.

Finally, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the parent molecule. rsc.orgbeilstein-journals.org This can influence the acidity or basicity of nearby functional groups and enhance the molecule's binding affinity to its biological target through improved electrostatic or hydrogen bonding interactions. rsc.org The steric bulk of the CF₃ group, which is comparable to a chlorine atom, can also help to lock the molecule into a specific, biologically active conformation. nih.govrsc.org

Historical Development of 1,3-Oxazole Research with Fluorinated Analogues

The history of fluorinated oxazoles is intertwined with the broader development of both organofluorine chemistry and heterocyclic synthesis. The field of organofluorine chemistry predates the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835. nih.gov Key advancements, such as the conversion of benzotrichlorides to benzotrifluorides, were reported by Swarts in 1898. nih.gov However, it was not until the mid-20th century that the unique properties of fluorinated compounds were strategically harnessed for biological applications. The first fluorinated drug, Fludrocortisone, was approved in 1954, followed by a landmark 1958 report by Lehmann that detailed the significant impact of the trifluoromethyl group on biological activity. tandfonline.commdpi.com

In parallel, methods for synthesizing the oxazole ring were being established. The Robinson–Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, was an early method. pharmaguideline.com A significant breakthrough came in 1972 when van Leusen developed a one-pot reaction between aldehydes and tosylmethylisocyanide (TosMIC), a versatile method that remains widely used. nih.gov

The convergence of these two fields—the increasing use of fluorine in drug design and the availability of robust methods for heterocycle synthesis—paved the way for the development of fluorinated oxazoles. Researchers began to combine these strategies, using fluorinated building blocks in established oxazole synthesis routes or developing new methods for the direct trifluoromethylation of heterocyclic rings. nih.govacs.org The creation of compounds like 5-(Trifluoromethyl)-1,3-oxazol-2-amine is a direct result of this historical progression, aiming to merge the proven biological relevance of the oxazole scaffold with the advantageous physicochemical properties imparted by the trifluoromethyl group.

Data Tables

The following tables provide available data for the title compound and related structures, as well as a summary of synthetic methods.

| Identifier | Value |

|---|---|

| CAS Number | 714972-00-6 |

| IUPAC Name | This compound |

| InChI Key | OUSMDDBAOJWGMN-UHFFFAOYSA-N |

| Molecular Formula | C₄H₃F₃N₂O |

| Molecular Weight | 168.08 g/mol |

| Compound | Technique | Solvent | Observed Signals (δ in ppm, J in Hz) | Reference |

|---|---|---|---|---|

| (R)-Ethyl 3,3,3-trifluoro-2-(2-methoxy-1-phenylethylimino)propanoate | ¹⁹F NMR | CDCl₃ | -69.9 (s, 3F) | rsc.org |

| N-benzyl-N-(trifluoromethyl)aniline | ¹⁹F NMR | Chloroform-d | -57.38 (3F) | rsc.org |

| 5-benzyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | ¹³C NMR | CDCl₃ | 148.64 (q, J = 37.3 Hz), 135.4, 129.3, 128.7, 127.1, 119.6 (q, J = 271.2 Hz), 84.0, 40.5, 36.3 | beilstein-journals.org |

| 2-Fluoro-5-(trifluoromethyl)aniline | ¹H NMR | - | 6.95 (m, 1H), 6.85 (m, 1H), 6.75 (m, 1H), 3.9 (s, 2H) | chemicalbook.com |

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| PIFA-Mediated Cyclization | Treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA) leads to 2-(trifluoromethyl)oxazoles. The trifluoromethyl group from PIFA is incorporated into the product. | Enamines, Phenyliodine bis(trifluoroacetate) (PIFA) | acs.org |

| Use of Fluorinated Building Blocks | Classic oxazole syntheses, such as the van Leusen reaction, can be adapted by using fluorinated starting materials (e.g., trifluoromethylated aldehydes) to construct the target heterocycle. | Trifluoromethylated aldehydes, TosMIC | nih.gov |

| Radical Trifluoromethylation | Direct C-H trifluoromethylation of a pre-formed heterocycle using a radical source. For example, using sodium trifluoromethanesulfinate (Langlois reagent). | Heterocycle, CF₃SO₂Na, Oxidant (e.g., t-BuOOH) | nih.gov |

Synthetic Methodologies for 5 Trifluoromethyl 1,3 Oxazol 2 Amine and Its Derivatives

Classical Synthetic Routes to 1,3-Oxazol-2-aminesbenchchem.com

The foundational methods for constructing the 1,3-oxazol-2-amine (B105145) core have been established over several decades and are characterized by their reliability and broad applicability.

Cyclization Reactions involving Nitrogen- and Oxygen-containing Precursorsbenchchem.comorganic-chemistry.org

A cornerstone of oxazole (B20620) synthesis is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. derpharmachemica.compharmaguideline.com This reaction typically requires a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride to facilitate the formation of the oxazole ring. pharmaguideline.com Another widely used classical method is the Bredereck reaction, where α-haloketones react with formamide (B127407) to yield oxazoles. thepharmajournal.com For the synthesis of 2-aminooxazoles, a common approach involves the reaction of an α-bromoketone with urea (B33335).

The Van Leusen oxazole synthesis, a versatile method, utilizes tosylmethyl isocyanide (TosMIC) which reacts with aldehydes to form 5-substituted oxazoles. The reaction proceeds through the formation of an oxazoline (B21484) intermediate which then eliminates toluenesulfinic acid to yield the final oxazole product.

Table 1: Overview of Classical Cyclization Reactions for 1,3-Oxazole-2-amines

| Reaction Name | Precursors | Key Reagents | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃ | Substituted Oxazole |

| Bredereck Reaction | α-Haloketone, Formamide | - | Substituted Oxazole |

| Reaction with Urea | α-Bromoketone, Urea | - | 2-Aminooxazole |

| Van Leusen Synthesis | Aldehyde, TosMIC | Base | 5-Substituted Oxazole |

Two-Step Synthesis via Oxazoline Intermediatesbenchchem.com

The synthesis of 1,3-oxazol-2-amines can be efficiently achieved through a two-step process involving the formation and subsequent manipulation of an oxazoline intermediate. A common route to 2-oxazolines involves the reaction of an amino alcohol with a carboxylic acid. nih.gov These oxazoline intermediates can then be converted to the desired 2-aminooxazoles. For instance, the reaction of β-hydroxy amides can be promoted by various reagents to induce dehydrative cyclization to form 2-oxazolines. mdpi.com A practical method for this transformation utilizes triflic acid (TfOH), which promotes the cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines with water as the only byproduct. mdpi.com This approach is notable for its tolerance of various functional groups. mdpi.com

Approaches from Hydrazides and Cyanogen (B1215507) Bromidebenchchem.com

While more commonly applied to the synthesis of 1,3,4-oxadiazoles, methodologies involving hydrazides can be adapted for the synthesis of related heterocyclic systems. A classical method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, such as cyanogen bromide or cyanogen chloride. google.com This reaction provides a direct route to the 2-amino-substituted heterocycle. google.com Although this method directly leads to oxadiazoles, the underlying principles of cyclization involving a hydrazide and a source of the C-N fragment are relevant to the broader field of azole synthesis.

Modern and Optimized Synthetic Strategiesorganic-chemistry.org

Recent advancements in synthetic organic chemistry have led to the development of more efficient, greener, and versatile methods for the synthesis of 5-(trifluoromethyl)-1,3-oxazol-2-amine and its derivatives.

Microwave-Assisted Synthesis Techniquesresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles. mdpi.comnih.govscielo.br For instance, the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave irradiation provides a green and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Similarly, new derivatives of 5-phenyl-1,3,4-oxadiazole have been obtained via microwave-assisted cyclodehydration. mdpi.com The application of microwave heating can significantly shorten reaction times and is suitable for volatile starting materials when conducted in sealed reaction vials. mdpi.com The synthesis of trifluoromethylated heterocycles, such as 1,3-oxazines and isoquinolines, has also been achieved through microwave-assisted thermal denitrogenation of N-fluoroalkylated 1,2,3-triazoles. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Heterocycles

| Target Heterocycle | Starting Materials | Key Features | Reference |

| 5-Substituted 3-amino-1,2,4-triazoles | Carboxylic acids, Aminoguanidine bicarbonate | Green, straightforward, suitable for volatile acids | mdpi.com |

| 5-Phenyl-1,3,4-oxadiazole derivatives | N'-acylbenzohydrazides | Cyclodehydration | mdpi.com |

| Trifluoromethylated isoquinolines and 1,3-oxazines | 5-Acyl-N-pentafluoroethylated 1,2,3-triazoles | Thermal denitrogenation via ketenimines | nih.gov |

Transition-Metal-Free Cyclization Approachesorganic-chemistry.org

There is a growing emphasis on developing synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. Several transition-metal-free cyclization strategies have been reported for the synthesis of oxazoles and other heterocycles. organic-chemistry.org One such approach involves the intramolecular cyclization of N-propargylic amides, prepared from propargylic amines and fluorocarboxylic acid anhydrides, to yield oxazoles with a trifluoromethyl group at the C2 position. organic-chemistry.org

Another notable metal-free method is the oxidative cyclization of trifluoroacetimidohydrazides with benzylic and aliphatic amines promoted by elemental sulfur, providing a direct route to 5-trifluoromethyl-1,2,4-triazoles. researchgate.net Furthermore, a transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate has been developed for the synthesis of 2-substituted benzo[b]furans under mild conditions. nih.gov Phenyliodine diacetate (PIDA) has also been utilized as a metal-free reagent to mediate the intramolecular cyclization of enamides, leading to the formation of functionalized oxazoles. organic-chemistry.org

Gold-Catalyzed Heteroannulations and Cyclizations

Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its unique reactivity, particularly its ability to activate alkynes and allenes toward nucleophilic attack. In the context of oxazole synthesis, gold catalysts facilitate the intramolecular cyclization of suitable precursors, offering a mild and efficient route to the heterocyclic core.

One prominent strategy involves the gold-catalyzed cyclization of propargylic amides. rsc.org For instance, Au(III) salts can effectively catalyze the one-pot cyclization of amino acid-derived propargylic amides to yield 2,5-disubstituted oxazoles. rsc.org While not directly producing a 2-amino functionality, this methodology establishes the oxazole ring, which can be a precursor.

A more direct approach involves the intermolecular reaction of terminal alkynes with nitriles, mediated by a gold catalyst. rhhz.net This method generates 2,5-disubstituted oxazoles. The mechanism is believed to involve the formation of an α-oxo gold carbene intermediate through the gold-catalyzed activation of the alkyne, which is then trapped by the nitrile. rhhz.net The use of a trifluoromethyl-containing alkyne in this reaction would directly install the desired group at the 5-position of the oxazole ring.

Table 1: Examples of Gold-Catalyzed Oxazole Synthesis

| Catalyst | Starting Materials | Product Type | Reference |

| Au(III) salt | Amino acid-derived propargylic amides | 5-Bromomethyl oxazoles | rsc.org |

| Gold(I) catalyst | Terminal alkynes, Nitriles | 2,5-Disubstituted oxazoles | rhhz.net |

| Gold(I) catalyst | Ynamides | 2-Aminooxazoles | acs.org |

This table presents examples of gold-catalyzed reactions for the synthesis of oxazole rings, highlighting the versatility of this approach.

Research has also demonstrated the gold(I)-catalyzed generation of 2-aminooxazoles from ynamides, showcasing a reverse in regioselectivity that is dependent on an oxygen atom transfer process. acs.org This highlights the nuanced control achievable with gold catalysis in directing cyclization pathways to afford specific isomers. acs.org

Electrochemical Desulfurative Cyclization Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under mild conditions. While direct electrochemical desulfurative cyclization to form this compound is not extensively documented, related electrochemical syntheses of 2-amino-heterocycles provide a strong basis for its feasibility.

For example, the electrochemical synthesis of 2-aminobenzoxazoles has been achieved from 2-aminophenols and isothiocyanates using inexpensive and readily available NaI and NaCl as cooperative catalytic mediators. rsc.org This one-pot tandem addition-cyclization proceeds in an aqueous ethanol (B145695) medium within an undivided cell, eliminating the need for external supporting electrolytes or bases. rsc.org A similar strategy could potentially be adapted by using a trifluoromethylated precursor and a suitable urea or thiourea (B124793) derivative.

Analogous electrochemical methods have been successfully applied to the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by NH₄I. nih.govbeilstein-journals.org This process involves an in situ generated α-iodoketone as a key intermediate. nih.govbeilstein-journals.org The Hantzsch condensation, a classic method for thiazole (B1198619) synthesis, can be mimicked electrochemically, suggesting that the analogous synthesis of 2-aminooxazoles from α-haloketones and ureas could also be achieved under electrochemical conditions. nih.gov The substitution of thiourea with urea is a known strategy for shifting from thiazole to oxazole synthesis. h1.co

Trifluoromethylation Strategies within Oxazole Ring Synthesis

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. Several strategies exist for incorporating this moiety into the oxazole ring.

Introduction of Trifluoromethyl Group at Specific Positions

The precise placement of the CF₃ group is critical for molecular function. Synthesizing 5-(trifluoromethyl)oxazoles often involves starting with precursors that already contain the trifluoromethyl group.

One effective method involves the reaction of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA). This reaction proceeds via an oxidative β-trifluoroacetoxylation of the enamine, followed by intramolecular cyclization to yield 4,5-disubstituted 2-(trifluoromethyl)oxazoles. acs.org In this case, the trifluoromethyl group originates from the PIFA reagent and is incorporated at the C2 position. acs.org

For the synthesis of 5-CF₃ substituted oxazoles, a common approach is to use trifluoromethylated building blocks. For example, the reaction of CF₃-ynones with sodium azide (B81097) can be selectively guided by acid catalysis to produce 5-CF₃-isoxazoles. nih.gov While this produces an isoxazole (B147169), the strategic use of trifluoromethylated alkynes is a key principle that can be applied to oxazole synthesis as well. The synthesis of trans 5-trifluoromethyl-2-oxazolines has also been reported, further demonstrating the use of CF₃-containing starting materials. researchgate.net

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the use of a "CF₃⁻" synthon, often generated from reagents like trimethyl(trifluoromethyl)silane (Me₃SiCF₃), also known as the Ruppert-Prakash reagent. This approach can be used to introduce the CF₃ group into a pre-formed heterocyclic ring or a suitable precursor.

For instance, the diastereoselective additive trifluoromethylation of isoxazole triflones with Me₃SiCF₃ at the 5-position has been demonstrated. nih.gov This reaction provides highly functionalized 5-(trifluoromethyl)-2-isoxazolines. nih.gov Although this example pertains to isoxazoles, the principle of activating a heterocyclic system towards nucleophilic attack by a CF₃ source is a viable strategy that could be adapted for oxazoles.

Derivatization Protocols for Structural Diversification

Once the core this compound structure is obtained, further diversification can be achieved by modifying the exocyclic amine group. This allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Amidation and Alkylation Reactions of the Amine Group

The primary amine at the C2 position of the oxazole ring is a versatile functional handle for various chemical transformations, including acylation and alkylation. wikipedia.org

Amidation: The amine group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a common method for creating libraries of related compounds for biological screening.

Alkylation: N-alkylation of the 2-amino group can be achieved through several methods. A direct approach involves reaction with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This reaction has been successfully used to synthesize N-aryl substituted 2-aminooxazoles by coupling a 2-aminooxazole with an aryl halide using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.orgh1.co A study on N-alkylated 2-aminobenzo[d]oxazoles demonstrated their synthesis from 2-aminobenzoxazole (B146116) and α-bromoketones under microwave irradiation. nih.gov

Table 2: Derivatization Reactions of the 2-Aminooxazole Scaffold

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | α-Bromoketones | N-Alkylated 2-aminobenzoxazoles | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-2-aminooxazoles | acs.orgh1.co |

| General Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Substituted 2-aminooxazoles | wikipedia.org |

This table summarizes key methods for the functionalization of the amine group in 2-aminooxazole systems.

These derivatization protocols are essential for expanding the chemical space around the this compound core, enabling the synthesis of a wide array of analogues for further investigation.

Functionalization of the Oxazole Ring

The functionalization of the oxazole ring in this compound presents a unique chemical challenge, governed by the competing electronic effects of the substituents. The oxazole ring itself is generally considered electron-rich, but it is a relatively poor substrate for classical electrophilic substitution reactions compared to other five-membered heterocycles like pyrrole (B145914) or furan. chempedia.info However, the reactivity of the ring is significantly modulated by the attached functional groups.

In the case of this compound, two opposing factors are at play. The 2-amino group is a potent electron-donating group (EDG) that activates the heterocyclic ring towards electrophilic attack through resonance. Conversely, the 5-trifluoromethyl group is a strong electron-withdrawing group (EWG) that deactivates the ring.

Electrophilic Halogenation

Halogenation, particularly bromination and chlorination, is a common method for functionalizing activated heterocyclic systems. For this compound, direct halogenation is anticipated to introduce a halogen atom at the C-4 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) are typically employed for such transformations.

The resulting 4-halo-5-(trifluoromethyl)-1,3-oxazol-2-amines are valuable intermediates for further derivatization. For instance, the introduction of a bromine or iodine atom at the C-4 position would enable transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the synthesis of a wide array of 4-aryl, 4-heteroaryl, or 4-alkynyl derivatives. The synthesis of 4-aryl-substituted 2-aminooxazoles via Suzuki coupling has been reported, which presupposes the availability of the corresponding 4-halo-2-aminooxazole precursors. researchgate.netnih.gov

Nitration

Nitration of the oxazole ring would require careful selection of reagents to avoid degradation of the starting material and potential N-nitration of the amino group. A mixture of nitric acid and sulfuric acid, a standard nitrating agent, is often too harsh for sensitive heterocyclic systems. Milder conditions, such as using acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) (NO₂BF₄), might be necessary to achieve selective C-4 nitration. The strong deactivating effect of the trifluoromethyl group could necessitate more forcing conditions compared to 2-aminooxazoles lacking such a group. Successful nitration of 2-aminothiazole (B372263) to yield 2-amino-5-nitrothiazole (B118965) is well-documented, suggesting that C-4 nitration of the target oxazole is plausible. google.comgoogle.com

The table below summarizes the predicted electrophilic substitution reactions for the functionalization of the oxazole ring of this compound, based on established reactivity principles and analogous transformations in related heterocyclic systems.

Table 1: Predicted Functionalization Reactions of the this compound Ring

| Reaction Type | Reagent(s) | Predicted Product | Reaction Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-(trifluoromethyl)-1,3-oxazol-2-amine | Inert solvent (e.g., DCM, MeCN), Room Temperature |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-5-(trifluoromethyl)-1,3-oxazol-2-amine | Inert solvent (e.g., DCM, MeCN), Room Temperature |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-5-(trifluoromethyl)-1,3-oxazol-2-amine | Inert solvent (e.g., DCM, MeCN), Room Temperature |

Chemical Reactivity and Transformational Studies of 5 Trifluoromethyl 1,3 Oxazol 2 Amine Derivatives

Protonation Behavior and Acid-Base Reactivity

The acid-base properties of 5-(trifluoromethyl)-1,3-oxazol-2-amine are a direct consequence of the electronic effects exerted by its substituents. The oxazole (B20620) ring, being a heterocyclic system, possesses inherent basicity due to the lone pair of electrons on the nitrogen atom at position 3. However, the chemical properties of 2-aminooxazole and its derivatives are significantly influenced by the amino group. scribd.com

The protonation is expected to occur at the endocyclic nitrogen atom (N3) of the oxazole ring, which is a common feature for oxazole derivatives. tandfonline.com The reduced basicity of the amino group at the 2-position makes it less prone to reactions such as diazotization. scribd.com

Table 1: Predicted pKa of a Structurally Related Compound

| Compound Name | Predicted pKa | Reference |

| 5-(trifluoromethyl)thiazol-2-amine | 2.61 | chemicalbook.com |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The reactivity of the oxazole ring in this compound towards electrophilic and nucleophilic attack is a complex interplay of substituent effects.

Electrophilic Substitution:

In general, electrophilic substitution on the oxazole ring is favored at the C5 position due to the directing effect of the ring oxygen. tandfonline.com However, in the case of this compound, the presence of the strongly deactivating trifluoromethyl group at this position makes electrophilic attack at C5 highly unlikely. The exocyclic amino group at C2 is a strong activating group and would typically direct electrophiles to the C5 position. The opposing effects of the CF3 and NH2 groups create a nuanced reactivity pattern. It is plausible that electrophilic attack, if it were to occur, might be directed to the C4 position, though this would be significantly less favorable than in an unsubstituted 2-aminooxazole. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are classic examples of electrophilic aromatic substitution, are expected to be challenging on this substrate without harsh conditions. wikipedia.org

Nucleophilic Substitution:

Nucleophilic substitution directly on the oxazole ring is generally a rare occurrence unless a good leaving group is present. tandfonline.com The electron-rich nature of the oxazole ring makes it inherently resistant to attack by nucleophiles. However, the introduction of a suitable leaving group can facilitate such reactions. For example, studies on other oxazole systems have shown that a sulfamoyloxy group at the C5 position can be displaced by nucleophiles in an SNAr-like reaction. researchgate.net

The amino group at the C2 position can itself act as a nucleophile in various reactions, such as acylation or alkylation. wikipedia.org For instance, 2-aminothiazole (B372263) derivatives readily undergo acylation with acyl halides and acid anhydrides. nih.govmdpi.com It is expected that this compound would exhibit similar reactivity at the amino group.

Table 2: General Reactivity of Substituted Oxazoles

| Reaction Type | Preferred Position | Influence of Substituents in this compound | Reference |

| Electrophilic Substitution | C5 | Deactivated by CF3 group; Activated by NH2 group | tandfonline.com |

| Nucleophilic Substitution | C2 > C4 > C5 (with leaving group) | Ring is electron-rich; CF3 group may activate for nucleophilic attack | tandfonline.com |

Domino Reaction Sequences and Multicomponent Reactions

The structural motifs within this compound make it a potentially valuable substrate for domino and multicomponent reactions, which are efficient strategies for building molecular complexity.

Domino Reactions:

Compounds with substructures like CF3-C=C-NH-R are known to be highly reactive towards primary amines and can undergo elimination/addition sequences that can be linked together in domino reactions. scielo.org.pe While specific domino reactions starting from this compound are not extensively documented, studies on the closely related 5-amino-4-trifluoromethyl-1,3-azoles provide significant insights. scielo.org.peredalyc.org For example, a six-step domino reaction has been reported starting from a related thiazole (B1198619) derivative, involving a sequence of frontiersin.orgacs.org-elimination and hydride addition steps. redalyc.org This suggests that under appropriate conditions, the trifluoromethyl group and the adjacent amino group in this compound could participate in similar cascade sequences. One-pot procedures have been developed for the synthesis of α-trifluoromethyl α-amino acids with unsaturated side-chains from 5-fluoro-4-trifluoromethyloxazole and various alcohols, showcasing the utility of domino reactions with fluorinated oxazoles. nih.gov

Multicomponent Reactions (MCRs):

Aminoazoles are recognized as valuable partners in multicomponent reactions due to the presence of multiple reactive centers. frontiersin.orgresearchgate.net The exocyclic amino group and the endocyclic nitrogen of the oxazole ring in this compound can act as nucleophiles, making the compound suitable for various MCRs. For instance, Groebke-Blackburn-Bienaymé (GBB) three-component reactions involving 2-aminooxazoles have been shown to lead to the formation of imidazoazoles. frontiersin.org It is conceivable that this compound could participate in similar MCRs with aldehydes and isocyanides to generate diverse heterocyclic scaffolds. The utility of aminoazoles in MCRs with carbonyl compounds and various CH-acids is well-established, paving the way for the potential synthesis of a wide array of complex molecules from this compound. researchgate.net

Table 3: Potential Domino and Multicomponent Reactions

| Reaction Type | Key Reactive Feature | Potential Products | References |

| Domino Reaction | CF3-C=C-NH-R substructure | Decorated heterocyclic systems | scielo.org.peredalyc.org |

| Multicomponent Reaction | Nucleophilic amino and endocyclic nitrogen | Imidazo[1,2-a]imidazoles, Pyrrolo[2,3-d]pyrimidines | frontiersin.orgnih.gov |

Stability and Decomposition Pathways in Different Environments

The stability of this compound is influenced by the robust nature of the trifluoromethyl group and the inherent properties of the oxazole ring system.

Aqueous Stability:

Thermal Stability and Decomposition:

Detailed thermal analysis of this compound is not available. However, studies on other heterocyclic compounds provide insights into potential decomposition pathways. Thermal decomposition of nitrogen-containing heterocycles often proceeds via radical mechanisms, involving the cleavage of C-N and C-C bonds. mdpi.com For many heterocyclic compounds, decomposition begins at temperatures above 250 °C. mdpi.com The thermal decomposition of related energetic materials containing triazole rings has been studied, with initial steps often involving the breaking of the weakest bonds in the molecule. researchgate.net For this compound, thermal decomposition would likely lead to the fragmentation of the oxazole ring and the release of small gaseous molecules such as ammonia (B1221849) (NH3), hydrogen cyanide (HCN), and fluorinated fragments. The presence of the trifluoromethyl group is generally associated with increased thermal stability.

Table 4: General Stability and Decomposition Characteristics

| Environment | Stability | Potential Decomposition Products | References |

| Aqueous | Generally stable, especially the CF3-azole moiety | Ring cleavage products under harsh alkaline conditions | scribd.comnih.gov |

| Thermal | Expected to be relatively high | NH3, HCN, fluorinated fragments, CO, CO2 | mdpi.comresearchgate.net |

Medicinal Chemistry and Pharmacological Activity Profiles of 5 Trifluoromethyl 1,3 Oxazol 2 Amine Analogues

Antimicrobial Activity Investigations

The introduction of a trifluoromethyl group into heterocyclic structures can significantly enhance their antimicrobial properties. Research into analogues of 5-(trifluoromethyl)-1,3-oxazol-2-amine has explored their efficacy against a range of microbial pathogens.

Analogues of oxazole-2-amine have demonstrated notable antibacterial activity. For instance, a series of N-(3,4,5-trimethoxybenzylidene)-4-substituted oxazole-2-amine derivatives were evaluated for their effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. najah.edu Several compounds within this series exhibited significant zones of inhibition against all tested strains, indicating broad-spectrum antibacterial potential. najah.edu

Specifically, compounds where the 4-position of the oxazole (B20620) ring was substituted showed varied activity. This highlights the importance of the substitution pattern on the oxazole core for antibacterial efficacy. najah.edu While direct studies on 5-trifluoromethyl substituted analogues are limited in this specific series, the data underscores the potential of the oxazole-2-amine scaffold as a platform for developing new antibacterial agents. najah.edu Other studies on heterocyclic compounds have also shown activity against S. aureus and E. coli, which are common pathogens in clinical settings. nih.govrsc.org

Table 1: Antibacterial Activity of N-(3,4,5-trimethoxybenzylidene)-4-substituted oxazole-2-amine Analogues

| Compound | Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

|---|---|---|---|

| 1c | - | >15 | >15 |

| 1d | - | >15 | >15 |

| 1f | - | >15 | >15 |

| 1g | - | >15 | >15 |

The trifluoromethyl group is a key feature in several modern fungicides. This has prompted research into related heterocyclic compounds for antifungal applications. Studies on 5-trifluoromethyl-1,2,4-oxadiazole derivatives, which are structurally related to the oxazole series, have shown promising results. researchgate.net For example, certain 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group displayed excellent in vitro antifungal activity against plant pathogenic fungi like Valsa mali and Botryosphaeria dothidea. researchgate.net

Similarly, various 1,2,4-triazole (B32235) derivatives incorporating a trifluoromethyl group have been synthesized and tested for their antifungal properties. frontiersin.orgthaiscience.info These compounds have shown activity against a range of fungi, including Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org While these are not direct analogues of this compound, the consistent antifungal efficacy of trifluoromethylated azoles suggests that this class of compounds holds significant promise as potential antifungal agents. researchgate.netfrontiersin.orgthaiscience.info

Bacterial biofilm formation is a significant challenge in treating infections, as it confers resistance to antibiotics. nih.govfrontiersin.org Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes involved in biofilm formation. nih.govnih.gov Consequently, inhibiting QS and biofilm formation is a key strategy in developing new antimicrobial therapies.

Research has shown that oxazole derivatives can interfere with these processes. For instance, 4-benzylidene-2-methyl-oxazoline-5-one has been shown to prevent biofilm formation in S. aureus at concentrations below its minimum inhibitory concentration. umz.ac.ir Other studies have investigated 5-aryl-2-aminoimidazoles, which share the 2-amino-heterocycle motif, and found them to be effective inhibitors of biofilm formation across a broad range of bacterial and fungal species. nih.gov Dimerization of these 5-aryl-2-aminoimidazoles led to a significant increase in their anti-biofilm activity against Salmonella Typhimurium, Escherichia coli, and Staphylococcus aureus. nih.gov While specific studies on the quorum sensing and biofilm inhibition of this compound analogues are not widely available, the activity of structurally related compounds suggests this would be a fruitful area of investigation.

Anticancer Research and Cytotoxic Effects

The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates, making it a valuable addition in the design of anticancer agents. The oxazole ring itself is a feature of various compounds with cytotoxic activity.

Analogues containing a trifluoromethylated ring system have shown significant cytotoxic effects against various cancer cell lines. For example, a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were tested against a panel of 59 cancer cell lines. acs.org One of the most active compounds, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant growth inhibition against leukemia, CNS cancer, and ovarian cancer cell lines. acs.org

In research focused on liver cancer, benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxicity against the HepG2 human cancer cell line. ekb.eg One compound in this series showed remarkable cytotoxic effects against HepG2 cells. ekb.eg While not direct analogues, these findings highlight the potential of related heterocyclic systems in targeting liver cancer. In the context of Acute Myeloid Leukemia (AML), various investigational drugs are often tested on a range of AML cell lines to determine their sensitivity and potential efficacy. researchgate.netmdx.ac.uk

Table 2: Cytotoxic Activity of Selected Heterocyclic Analogues

| Compound Class | Specific Compound Example | Target Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Leukemia, CNS cancer, Ovarian cancer | Significant percent growth inhibition | acs.org |

| Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives | Compound 2e | HepG2 (Hepatocellular carcinoma) | Remarkable cytotoxicity (≥75%) | ekb.eg |

A key mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. semanticscholar.org While specific mechanistic studies on this compound analogues are limited, research on related compounds provides insight into potential pathways.

For instance, the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU) is known to induce apoptosis and cell cycle arrest in colorectal cancer cells. nih.govresearchgate.net Studies have shown that combining 5-FU with other compounds, such as certain phytochemicals, can enhance these effects. nih.govnih.gov The mechanisms often involve the modulation of key regulatory proteins like p53, which can trigger apoptosis and halt the cell cycle, preventing cancer cell proliferation. semanticscholar.orgsemanticscholar.org A thiophene (B33073) heterocyclic compound, for example, was found to inhibit the growth of human colon cancer HCT116 cells through a p53-dependent induction of apoptosis, without causing cell cycle arrest. semanticscholar.org

Furthermore, some compounds can induce cell cycle arrest at different phases. For example, curcumin (B1669340) has been shown to induce G2/M phase cell cycle arrest in colorectal cancer cells, an effect that is synergistic with 5-FU. mdpi.com The induction of apoptosis is often confirmed by observing changes in the ratio of pro-apoptotic to anti-apoptotic proteins, such as BAX and BCL-2. nih.gov These established mechanisms for other anticancer agents provide a framework for investigating the mode of action of novel this compound analogues.

Other Reported Biological Activities

Anticholinergic and Antihistaminic Effects

There is no publicly available scientific literature or data that has evaluated the anticholinergic or antihistaminic properties of this compound or its analogues. Research on oxazole derivatives has explored a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability. mdpi.comnih.gov However, specific investigations into the interaction of this compound with cholinergic or histaminic receptors have not been reported.

Monoamine Oxidase Inhibition

Similarly, there is a lack of published research on the monoamine oxidase (MAO) inhibitory potential of this compound. While various heterocyclic compounds, including some oxadiazole and pyrazoline derivatives, have been investigated as MAO inhibitors, this specific oxazole compound has not been a subject of such studies. researchgate.netnih.govresearchgate.net The existing literature on MAO inhibitors focuses on different structural scaffolds. nih.govresearchgate.net Therefore, no data on the in vitro or in vivo MAO inhibitory activity of this compound or its analogues is available to be presented.

Mechanism of Action and Biological Target Identification

Molecular Interactions with Enzymes and Receptors

No direct studies on the molecular interactions of 5-(Trifluoromethyl)-1,3-oxazol-2-amine with specific enzymes or receptors were identified in the available search results. However, research on related oxazole-containing compounds suggests that this chemical scaffold can be a pharmacologically active component. For instance, derivatives of 1,3-oxazol-5-yl benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase II (hCA II). nih.gov These compounds were designed to be hydrophilic and demonstrated inhibitory activity in the sub-nanomolar to low nanomolar range against the target isoform. nih.gov This highlights the potential of the oxazole (B20620) ring system to be incorporated into enzyme inhibitors.

Modulation of Specific Biological Pathways (e.g., FLT3 inhibition, Carbonic Anhydrase II inhibition)

There is no direct evidence to suggest that this compound modulates biological pathways such as FLT3 inhibition or Carbonic Anhydrase II inhibition.

However, studies on related structures are noteworthy. A series of oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). These findings indicate that the oxazole-2-amine core can serve as a scaffold for developing FLT3 inhibitors.

Regarding Carbonic Anhydrase II (CA II), while no data exists for the specific compound , various sulfonamides incorporating five-membered heterocyclic rings are known to be effective CA inhibitors. mdpi.com For example, 1,3,5-trisubstituted-pyrazolines have been synthesized and shown to inhibit both hCA I and hCA II isoenzymes. semanticscholar.org Similarly, pyrazolo[4,3-c]pyridine sulfonamides have also been explored as carbonic anhydrase inhibitors. mdpi.com These studies underscore that heterocyclic compounds, which share some structural similarities with the oxazole core, can interact with and inhibit carbonic anhydrases.

Identification of Molecular Targets via Proteomics and Cellular Assays

Specific molecular targets for this compound have not been identified in the available literature. Modern drug discovery often employs advanced techniques to identify the cellular targets of small molecules.

One such powerful method is the Cellular Thermal Shift Assay (CETSA), which assesses the engagement of a compound with its target protein in a cellular environment by measuring changes in protein thermal stability. nih.govnih.gov CETSA can be used in a high-throughput format and combined with mass spectrometry for proteome-wide target identification. cetsa.orgresearchgate.netresearchgate.net For instance, a study on novel oxazol-5-one derivatives, which are structurally different from the 2-amine variant, utilized liquid chromatography tandem-mass spectrometry, cellular thermal shift assay, and other molecular techniques to identify peroxiredoxin 1 (PRDX1) as a direct target. researchgate.net

Proteomic analysis of cells treated with a compound of interest is another common approach to elucidate its mechanism of action by observing changes in protein expression levels. nih.govnih.gov These techniques, while not yet applied to this compound according to the search results, represent the type of experimental approaches necessary to identify its molecular targets.

Role of Reactive Oxygen Species (ROS) in Biological Effects

There is no direct information available that describes the role of reactive oxygen species (ROS) in the biological effects of this compound.

In broader contexts, ROS are known to be involved in various cellular processes and can be induced by different chemical agents. nih.govnih.govresearchgate.netresearchgate.netals-journal.com For example, a study on an oxazol-5-one derivative demonstrated that it augmented the levels of ROS, leading to ROS-dependent cellular stress and apoptosis. researchgate.net The production of ROS is a known mechanism of action for some therapeutic agents and phytotoxins. nih.govresearchgate.net Without specific studies on this compound, any potential role of ROS in its biological activity remains speculative.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how a ligand, such as 5-(Trifluoromethyl)-1,3-oxazol-2-amine, might interact with a protein's active site.

While specific docking studies for this compound are not extensively documented in public literature, research on structurally analogous compounds provides a clear indication of its potential biological targets and binding mechanisms. For instance, derivatives of oxazole (B20620) and other five-membered heterocycles containing trifluoromethyl groups have been investigated as inhibitors of various enzymes.

Studies on related trifluoromethyl-containing heterocyclic compounds show common interaction patterns. Molecular docking of novel oxazol-5-one derivatives identified peroxiredoxin 1 (PRDX1) as a potential target, with the compound binding to and inhibiting its enzymatic activity. nih.gov Similarly, docking studies of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines against tubulin have demonstrated efficient binding, with interactions including π-cation bonds with key residues like Lys352. nih.gov In another example, 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine derivatives were docked against the DNA gyrase enzyme, revealing overlaps at the ATP binding site. rsc.org Molecular dynamics simulations are often used to refine these docking poses and assess the stability of the ligand-protein complex over time. rsc.orgnih.govajchem-a.com These studies collectively suggest that the oxazole core, combined with the trifluoromethyl group, can engage in a variety of interactions, including hydrogen bonds via the 2-amino group and halogen bonds or hydrophobic interactions involving the CF3 group.

| Analogous Compound/Scaffold | Protein Target | Key Interactions Observed | Reference |

| Oxazol-5-one derivative | Peroxiredoxin 1 (PRDX1) | Inhibition of enzymatic activity through binding at the active site. | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | π-cation interaction between the oxadiazole ring and Lys352. | nih.gov |

| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | DNA Gyrase | Overlap at the DNA gyrase ATP binding site. | rsc.org |

| 5-Trifluoromethylpyrazole derivatives | Cyclooxygenase-2 (COX-2) | Binding into the active site of the COX-2 enzyme. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can elucidate its fundamental chemical properties.

A detailed DFT study on the closely related analog, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, provides significant insights. nih.gov Calculations at the B3LYP and M06-2X levels of theory were used to optimize the molecular geometry. The study revealed that the C-N bond connecting the amino group to the heterocyclic ring has partial double-bond character. nih.gov The presence of the trifluoromethyl group was found to significantly influence the molecule's reactivity, as indicated by the calculated HOMO-LUMO energy gap of 5.52 eV, which suggests higher reactivity compared to analogs without the CF3 group. nih.gov

The Molecular Electrostatic Potential (MESP) map, another output of DFT calculations, identifies the electron-rich and electron-poor regions of a molecule. For the thiadiazole analog, the most negative potential was located over the nitrogen atoms of the ring, indicating sites susceptible to electrophilic attack, while positive potential was found around the amino hydrogens, marking them as sites for nucleophilic interaction. nih.gov Similar calculations on oxazol-5-one derivatives have been performed to simulate frontier molecular orbitals (HOMO and LUMO) and MESP surfaces, correlating theoretical data with experimental results. semanticscholar.orgresearchgate.net DFT analysis of 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine also highlighted a LUMO–HOMO energy gap of 4.44 eV, indicating its chemical reactivity. rsc.org These findings suggest that for this compound, the oxazole ring nitrogens and the amino group are key sites governing its intermolecular interactions and chemical reactivity.

| Parameter | Finding for Analogous Compounds | Implication for this compound | Reference |

| Optimized Geometry | Planar heterocyclic ring; C-N amine bond has partial double bond character. | The oxazole ring is likely planar, influencing crystal packing and receptor fit. | nih.govnih.gov |

| HOMO-LUMO Energy Gap | ~4.4-5.5 eV for trifluoromethylated analogs. | A moderate energy gap suggests good chemical reactivity and kinetic stability. | rsc.orgnih.gov |

| Molecular Electrostatic Potential (MESP) | Negative potential on ring nitrogens; positive potential on amino hydrogens. | Defines sites for hydrogen bonding and other non-covalent interactions. | nih.govsemanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Strong charge delocalization and intramolecular interactions. | Confirms electronic stability and the nature of internal hydrogen bonding. | nih.gov |

Prediction of Pharmacokinetic Parameters (e.g., ADME assessment)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, allowing for the assessment of a compound's drug-like properties without the need for immediate synthesis and testing. Various computational models and software, such as SwissADME and PreADMET, are used for these predictions.

For compounds structurally related to this compound, ADME predictions have been reported. Studies on a series of N-aryl-1,3,4-oxadiazol-2-amines showed that the compounds generally adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.govacs.org These predictions indicated molecular weights under 500, appropriate lipophilicity (logP values between 2.73 and 3.23), and acceptable numbers of hydrogen bond donors and acceptors. acs.org Similarly, in silico analysis of 2-(substituted)oxazolo[4,5-b]pyridine derivatives confirmed compliance with Lipinski and other drug-likeness rules. rsc.org

A 'BOILED-Egg' diagram for a chromeno[2,3-b]pyridine containing a trifluoromethyl pyrazole (B372694) moiety predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). mdpi.com For 2-aminothiazol-4(5H)-one derivatives, calculated human intestinal absorption values were excellent (over 90%), and Caco-2 permeability was predicted to be high. mdpi.com These consistent findings across related heterocyclic structures suggest that this compound is also likely to possess favorable ADME properties, making it a promising scaffold for drug design.

| ADME Parameter | Predicted Value/Property (Based on Analogs) | Significance | Reference |

| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability and drug-likeness. | rsc.orgacs.orgnih.gov |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. | acs.orgmdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | May be suitable for targeting the central nervous system. | mdpi.com |

| CYP450 Inhibition | Likely non-inhibitor of major isoforms | Lower potential for drug-drug interactions. | - |

| Bioavailability Score | High | Indicates a high probability of reaching systemic circulation. | acs.org |

In Silico Prediction of Biotransformation Products

Predicting a compound's metabolic fate is crucial for understanding its efficacy, duration of action, and potential for toxicity. In silico tools can predict the sites of metabolism and the resulting biotransformation products by simulating reactions with major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.

For this compound, the primary sites for metabolism are likely the exocyclic amino group and potentially the oxazole ring, although the latter is generally stable. A study on the metabolism of a related compound, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide, identified two major metabolites: the N-hydroxy and N-acetyl derivatives. researchgate.net This indicates that the primary amine is a key site for Phase I (hydroxylation) and Phase II (acetylation) metabolism.

Computational metabolite prediction tools would likely identify the 2-amino group as a primary site of biotransformation. Potential metabolic pathways include:

N-hydroxylation: Oxidation of the amino group to form a hydroxylamine (B1172632) derivative.

N-acetylation: Acetylation of the amino group by N-acetyltransferases (NATs).

Oxidative deamination: Removal of the amino group, leading to a 2-hydroxy-oxazole derivative.

Ring hydroxylation: Although less likely due to the electron-withdrawing nature of the CF3 group, hydroxylation of the C-4 position on the oxazole ring is a theoretical possibility.

These predictions are vital for guiding the synthesis of potential metabolites, which are required for comprehensive toxicological and pharmacological profiling. researchgate.net

| Metabolic Pathway | Predicted Product | Enzyme Family (Likely) | Reference |

| Phase I: Oxidation | 5-(Trifluoromethyl)-1,3-oxazol-2-yl-hydroxylamine | Cytochrome P450 (CYP) | researchgate.net |

| Phase I: Deamination | 5-(Trifluoromethyl)-1,3-oxazol-2-one | Monoamine Oxidase (MAO) / CYP | - |

| Phase II: Acetylation | N-[5-(Trifluoromethyl)-1,3-oxazol-2-yl]acetamide | N-acetyltransferases (NATs) | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, which is essential for understanding its interaction with biological receptors. This is often complemented by Molecular Dynamics (MD) simulations, which provide a view of the molecule's dynamic behavior over time.

The conformational properties of this compound can be inferred from crystal structure data of highly similar molecules. An X-ray crystallography study of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one revealed that the heterocyclic ring is essentially planar. nih.gov The primary degree of internal freedom is the torsion of the trifluoromethyl group, which was observed to be disordered in the crystal structure, indicating a low rotational barrier. nih.gov For this compound, a similar planar oxazole ring is expected, with the CF3 group able to rotate freely.

MD simulations are typically used to assess the stability of a ligand within a protein's binding pocket after an initial docking pose is obtained. ajchem-a.com Studies on related trifluoromethyl-containing heterocycles have utilized MD simulations to validate docking results. For example, simulations of pyrazole derivatives bound to the COX-2 enzyme were performed to rationalize their anti-inflammatory activity. nih.gov In another study, MD simulations of oxazolo[4,5-b]pyridine (B1248351) derivatives complexed with DNA gyrase showed stable root-mean-square deviation (RMSD) values over the simulation period, confirming a stable binding mode. rsc.org Key metrics from MD simulations, such as RMSD and root-mean-square fluctuation (RMSF), provide information on the stability of the complex and the flexibility of individual residues, respectively. ajchem-a.comresearchgate.net Such simulations would be critical in confirming the binding stability of this compound with any identified protein targets.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for probing the molecular architecture of 5-(Trifluoromethyl)-1,3-oxazol-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and UV-Vis spectroscopy each provide unique and complementary information about the compound's structure and electronic properties.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the C4-proton on the oxazole (B20620) ring and a broad signal corresponding to the two protons of the primary amine group (-NH₂). The chemical shift of the C4-H is influenced by the electron-withdrawing nature of the adjacent oxygen atom and the trifluoromethyl group. The amine protons' signal is typically broad due to quadrupole effects from the nitrogen atom and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. Key signals would correspond to the three carbon atoms of the oxazole ring (C2, C4, and C5) and the carbon of the trifluoromethyl (-CF₃) group. The chemical shifts are significantly influenced by the electronegativity of the adjacent heteroatoms (N and O) and the fluorine atoms. The C2 carbon, bonded to two nitrogen atoms, and the C5 carbon, attached to the trifluoromethyl group, would appear at characteristic downfield positions. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this signal is a characteristic indicator of the -CF₃ group attached to an sp²-hybridized carbon in a heterocyclic ring. In various fluorinated heterocyclic compounds, the ¹⁹F chemical shift for a CF₃ group on a ring typically appears in a specific region of the spectrum. For instance, the ¹⁹F NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine (B55313) shows a singlet at -64.03 ppm, while 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide derivatives show signals around -65.3 ppm.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Remarks |

|---|---|---|

| ¹H | ~7.0-8.0 | Signal for the C4-H proton on the oxazole ring. |

| ¹H | Broad Signal | Signal for the two protons of the -NH₂ group. |

| ¹³C | ~160-170 | Signal for C2, adjacent to the amine group and ring nitrogen. |

| ¹³C | ~120-130 (quartet) | Signal for the CF₃ carbon, showing C-F coupling. |

| ¹³C | ~140-155 (quartet) | Signal for C5, attached to the CF₃ group. |

| ¹³C | ~110-120 | Signal for C4. |

| ¹⁹F | ~ -60 to -70 | A characteristic singlet for the -CF₃ group. |

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorption bands are:

N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the range of 3300-3500 cm⁻¹.

C=N and C=C Stretching: The oxazole ring will show characteristic stretching vibrations for the C=N and C=C double bonds in the 1500-1650 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations.

C-O Stretching: The C-O-C stretching of the oxazole ring typically appears around 1020-1250 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Oxazole Ring | C=N and C=C Stretch | 1500 - 1650 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (Strong) |

| Oxazole Ring | C-O Stretch | 1020 - 1250 |

HRMS is a critical technique for confirming the elemental formula of this compound by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass of the compound (C₄H₃F₃N₂O) can be calculated, and the HRMS measurement should match this value to within a few parts per million (ppm). The compound is typically analyzed using electrospray ionization (ESI), which generates the protonated molecular ion [M+H]⁺. The measured mass of this ion provides unambiguous confirmation of the compound's chemical formula.

| Formula | Ion | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| C₄H₃F₃N₂O | [M+H]⁺ | 167.0225 | Observed m/z value matching the calculated value, confirming the elemental composition. |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring system, being a conjugated heterocycle, is expected to absorb UV radiation. The absorption maximum (λ-max) is influenced by the electronic nature of the substituents. The presence of the amino group (an auxochrome) and the trifluoromethyl group can shift the absorption bands. Typically, heterocyclic aromatic compounds like oxazoles show absorption maxima in the range of 200-400 nm.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby ensuring the purity of the synthesized material.

HPLC is the primary method used to assess the purity of this compound. A reversed-phase HPLC method is commonly employed for this type of polar, heterocyclic compound. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or λ-max) |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique essential for studying the metabolic fate of compounds in biological systems. While specific studies detailing the metabolite profile of this compound are not extensively published, the general methodology allows for the separation, detection, and identification of its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

In a typical workflow, a biological sample dosed with the compound would undergo extraction to isolate the parent compound and its metabolites. This extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The chromatography column separates the different chemical components based on their physicochemical properties, such as polarity and size.

As the separated components elute from the column, they enter the mass spectrometer. The initial mass spectrometer (MS1) isolates ions based on their mass-to-charge ratio (m/z), including the protonated molecule of the parent compound. These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This tandem process (MS/MS) provides a structural fingerprint for the molecule. For instance, studies on other oxazole-containing compounds have successfully used LC-MS/MS to identify metabolites formed through processes like ring opening or hydroxylation. americanelements.com The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, would enable the confident identification of potential metabolites of this compound by comparing experimental data against predicted metabolic pathways. rsc.org

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification. It can be utilized for the qualitative and quantitative analysis of compounds and is particularly useful for screening and quality control.

In the context of this compound, HPTLC could be employed to assess the purity of a synthesized batch or to monitor the progress of a chemical reaction. The methodology involves spotting a small amount of the sample onto a high-performance TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. After development, the plate is visualized under UV light (typically at 254 nm or 366 nm), and the resulting spots can be quantified using a densitometer. While specific HPTLC methods for this compound are not detailed in the available literature, research on other heterocyclic compounds demonstrates the technique's utility in identifying and quantifying various bioactive components within a sample. rsc.org

Elemental Analysis for Compound Composition

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula to confirm its elemental makeup and purity.

For this compound, the molecular formula is C₄H₃F₃N₂O. scbt.com Based on this formula, the theoretical elemental composition can be calculated. Experimental data from combustion analysis would be expected to align closely with these theoretical values to verify the compound's identity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 30.41% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.91% |

| Fluorine | F | 18.998 | 3 | 56.994 | 36.08% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.73% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.13% |

| Total | | | | 157.075 | 100.00% |

X-ray Diffraction Studies for Crystal Structure Determination

While a crystal structure for this compound itself is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), studies on structurally similar compounds, such as 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, illustrate the type of data obtained. nih.govcam.ac.ukcam.ac.uk In the analysis of this thiadiazole analogue, single-crystal XRD revealed critical structural information. nih.gov The study determined the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. nih.gov Such studies can reveal complex structural features, including the presence of multiple independent molecules in the asymmetric unit (Z' > 1) and details of intermolecular interactions like hydrogen bonding, which dictate the crystal packing. nih.gov

For this compound, an XRD study would be expected to precisely measure the geometry of the oxazole ring and the trifluoromethyl group, and to characterize the hydrogen bonding patterns involving the amine group, which are crucial for understanding its solid-state properties.

Table 2: Example Crystallographic Data for an Analogue Compound, 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₃HF₃N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2713 (3) |

| b (Å) | 12.2356 (5) |

| c (Å) | 14.1554 (6) |

| α (°) | 86.853 (3) |

| β (°) | 79.176 (3) |

| γ (°) | 87.218 (3) |

| Volume (ų) | 1402.10 (9) |

| Z | 6 |

| Temperature (K) | 180 |

| R-factor (%) | 4.67 |

Note: This data is for a structurally related analogue and is presented for illustrative purposes only.

Applications in Materials Science Research

Use as a Versatile Scaffold for New Material Development

The compound 5-(Trifluoromethyl)-1,3-oxazol-2-amine is emerging as a versatile scaffold in the design and synthesis of innovative materials. mdpi.com A molecular scaffold is a core structure to which various functional units can be appended, enabling the creation of complex molecules with specific desired properties. mdpi.com The utility of this compound as a scaffold is rooted in several key structural features:

The Amine Group: The primary amine group at the 2-position is a crucial reactive handle. It readily participates in a wide array of chemical reactions, including amidation, imine formation, and N-alkylation. This allows for the covalent attachment of a diverse range of other molecules, such as polymers, chromophores, or other functional organic moieties.

The Trifluoromethyl Group: The trifluoromethyl (CF3) group at the 5-position imparts several desirable properties to materials. mdpi.com It is highly electronegative and lipophilic, which can significantly influence the electronic properties, solubility, and thermal and metabolic stability of the final material. mdpi.com The incorporation of fluorine is a well-established strategy for enhancing the performance of advanced materials. nih.gov

The convergence of these features in a single, relatively simple molecule makes this compound an attractive starting point for constructing a variety of material architectures. For instance, it can be envisioned as a key component in the synthesis of novel polymers. The amine group can be used to incorporate the oxazole (B20620) unit into a polymer backbone, leading to materials with potentially enhanced thermal stability and specific electronic characteristics derived from the trifluoromethyl group.

Table 1: Potential Material Architectures Utilizing this compound as a Scaffold

| Material Architecture | Synthetic Strategy | Potential Properties |

| Fluorinated Polymers | Polycondensation or polyaddition reactions involving the amine group. | Enhanced thermal stability, chemical resistance, low surface energy, specific optical properties. |

| Functional Coatings | Grafting onto surfaces via reactions of the amine group. | Hydrophobicity, anti-fouling properties, tailored refractive index. |